molecular formula C8H12Cl2O6 B097179 Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester CAS No. 17134-17-7

Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester

Cat. No.: B097179
CAS No.: 17134-17-7
M. Wt: 275.08 g/mol
InChI Key: IFOIGJKHVZBFPR-UHFFFAOYSA-N
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Description

Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester, is a carboxylic acid ester consisting of two ethylene glycol molecules connected by an ester linkage. It is a versatile reagent used in various organic synthesis reactions, as well as in scientific research applications.

Scientific Research Applications

Oxidation and Synthesis Applications

  • Efficient Oxidation of Alcohols: N,N'-Dibromo-N,N'-1,2-ethanediylbis(benzenesulphonamide) (BNBBS) is used for the oxidation of structurally diverse alcohols to the corresponding carbonyl compounds, highlighting the versatility of related compounds in synthetic chemistry without over-oxidation to carboxylic acids (Rostami, Mahboubifar, & Khazaei, 2008).
  • Synthesis and Structural Analysis: The synthesis of 3,3'-[1,2-ethanediyl-bis(oxy-2,1-phenylene)]bis[1-(2-pyridyl)-2-propen-1-one] showcases the compound's utility in forming complex molecules with potential applications in material science and catalysis (Wang, Gong, Sun, & Yao, 2013).

Environmental and Analytical Chemistry

  • Mercury Ion Partitioning: A bis-imidazolium ionic liquid with an ethylene-glycol spacer dramatically increases the distribution ratio of mercury ions from aqueous solution, indicating its use in environmental remediation and selective metal extraction (Holbrey, Visser, Spear, Reichert, Swatloski, Broker, & Rogers, 2003).
  • Voltammetric Determination of Ascorbic and Uric Acid: The electrochemical characterization of a carbon nanotube paste electrode modified with 2,2'-[1,2-ethanediylbis(nitriloethylidyne)]-bis-hydroquinone demonstrates its application in the simultaneous voltammetric determination of ascorbic acid and uric acid, highlighting the potential for analytical applications in biochemistry and clinical diagnostics (Beitollahi, Mazloum Ardakani, Naeimi, & Ganjipour, 2009).

Chemical Properties and Reactivity

  • Carbonic and Carbonochloridic Esters: The review on the chemistry of carbonic and carbonochloridic esters emphasizes their reactivity and applications in the synthesis of intermediates for pesticides, perfumes, drugs, polymers, dyes, and fuel additives. This highlights the broad utility of related esters in commercial and industrial applications (Damle, 2000).

Mechanism of Action

Mode of Action

Triethylene glycol bis(chloroformate) is a bifunctional compound, meaning it has two reactive sites. It can react with nucleophilic groups (like amines or alcohols) present in biological molecules, leading to the formation of carbamate or carbonate linkages . This can result in the modification of these molecules and potentially alter their function.

Result of Action

The molecular and cellular effects of Triethylene glycol bis(chloroformate) are largely dependent on the specific biological molecules it interacts with . Its reactivity allows it to modify these molecules, which can potentially alter their function and lead to various cellular effects.

Action Environment

The action, efficacy, and stability of Triethylene glycol bis(chloroformate) can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH of the environment . Moreover, its stability can be compromised under certain conditions, such as high temperature or presence of nucleophilic substances .

Properties

IUPAC Name

2-[2-(2-carbonochloridoyloxyethoxy)ethoxy]ethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2O6/c9-7(11)15-5-3-13-1-2-14-4-6-16-8(10)12/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOIGJKHVZBFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOC(=O)Cl)OCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066164
Record name Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
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Molecular Weight

275.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17134-17-7
Record name C,C′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)] dicarbonochloridate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonochloridic acid, C,C'-(1,2-ethanediylbis(oxy-2,1-ethanediyl)) ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonochloridic acid, C,C'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
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Record name Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-ethanediylbis(oxy-2,1-ethanediyl) dicarbonochloridate
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Customer
Q & A

Q1: What is the role of Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester in the synthesis of LJP 394?

A1: this compound is used as a reagent to introduce reactive chloroformate groups onto the triethylene glycol backbone. These chloroformate groups then react with amine-containing molecules, allowing for the attachment of the linker molecules that will eventually hold the oligonucleotide strands. This step is crucial for creating the tetravalent platform upon which the four oligonucleotide strands of LJP 394 are assembled. []

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